molecular formula C9H9NO3 B1671608 Erbstatin CAS No. 100827-28-9

Erbstatin

Cat. No.: B1671608
CAS No.: 100827-28-9
M. Wt: 179.17 g/mol
InChI Key: SIHZWGODIRRSRA-ONEGZZNKSA-N
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Description

Erbstatin is a compound known for its inhibitory effects on the epidermal growth factor receptor-associated tyrosine kinase. It was first identified in the medium of Gram-positive bacteria and has since been studied for its potential therapeutic applications, particularly in cancer treatment .

Chemical Reactions Analysis

Erbstatin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinone intermediates and cross-linked proteins .

Mechanism of Action

Erbstatin exerts its effects by inhibiting the activity of the epidermal growth factor receptor-associated tyrosine kinase. This inhibition is competitive with the substrate and noncompetitive with adenosine triphosphate. By blocking the phosphorylation of tyrosine residues on the receptor, this compound prevents the activation of downstream signaling pathways involved in cell proliferation and survival . The primary molecular targets of this compound are the epidermal growth factor receptor and other members of the ErbB receptor family .

Biological Activity

Erbstatin is a potent inhibitor of protein tyrosine kinases, particularly the epidermal growth factor (EGF) receptor kinase. This compound has garnered attention due to its ability to modulate signaling pathways involved in cell proliferation, differentiation, and survival. Below, we explore its biological activity through detailed research findings, case studies, and data tables.

This compound functions primarily as a slow-binding inhibitor of the EGF receptor tyrosine kinase. Its inhibitory action is characterized as a partial competitive inhibition concerning ATP and peptide substrates. This suggests that this compound binds to a site distinct from the ATP and peptide binding sites, thereby reducing the enzyme's affinity for these substrates .

Comparison of Inhibition Modes

CompoundInhibition TypeATP InteractionPeptide Interaction
This compoundPartial CompetitiveCompetitiveNon-competitive
RG 14921Non-CompetitiveNon-competitiveNon-competitive

The distinct modes of inhibition exhibited by this compound and its analogs indicate a complex structure of the catalytic center within the kinase domain, allowing for diverse regulatory mechanisms .

Biological Activity in Cancer Models

This compound has been evaluated for its effects on various cancer cell lines. In studies involving canine appendicular osteosarcoma, this compound and its analogs demonstrated significant growth inhibitory effects across multiple cell lines. This suggests that this compound may play a role in therapeutic strategies for osteosarcoma by targeting specific signaling pathways related to tumor growth .

Case Studies

  • Canine Osteosarcoma : Research indicated that this compound analogs significantly inhibited cell proliferation in osteosarcoma models. The study highlighted that these compounds could enhance the efficacy of conventional chemotherapy agents like doxorubicin and carboplatin .
  • EGF Receptor Kinase Studies : In vitro studies showed that this compound effectively inhibited EGF receptor activity, which is crucial for understanding its potential application in treating cancers where EGF signaling is dysregulated .

Research Findings

Recent investigations have focused on the implications of this compound in various biological contexts:

  • Inhibition of EGF Receptor Kinase : this compound has been shown to inhibit EGF receptor kinase activity effectively, leading to reduced cellular proliferation in cancer models .
  • Cell Signaling Modulation : The compound alters downstream signaling pathways such as AKT and MAPK, which are pivotal in cancer progression. This modulation can lead to decreased tumor growth and improved responses to other treatments .

Summary of Key Findings

  • Potency : this compound exhibits potent inhibition against EGF receptor kinases, with implications for cancer therapy.
  • Selectivity : The compound's selective inhibition profile suggests potential for targeted therapies.
  • Combination Therapies : this compound may enhance the effectiveness of existing chemotherapeutic agents.

Properties

CAS No.

100827-28-9

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide

InChI

InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+

InChI Key

SIHZWGODIRRSRA-ONEGZZNKSA-N

SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Isomeric SMILES

C1=CC(=C(C=C1O)/C=C/NC=O)O

Canonical SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Appearance

Solid powder

Key on ui other cas no.

100827-28-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Erbstatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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